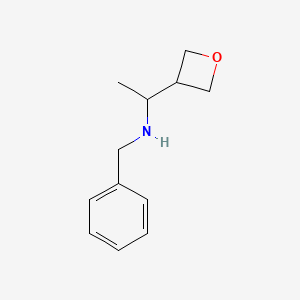

N-Benzyl-1-(oxetan-3-YL)ethan-1-amine

CAS No.:

Cat. No.: VC17488864

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | N-benzyl-1-(oxetan-3-yl)ethanamine |

| Standard InChI | InChI=1S/C12H17NO/c1-10(12-8-14-9-12)13-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |

| Standard InChI Key | BFFKCSFYUOMVRZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1COC1)NCC2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

N-Benzyl-1-(oxetan-3-yl)ethan-1-amine (IUPAC name: N-benzyl-1-(oxetan-3-yl)ethan-1-amine) has the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol. The structure consists of:

-

A benzyl group (C₆H₅CH₂–) attached to the nitrogen atom.

-

An ethylamine backbone (–CH₂CH₂–NH–).

-

An oxetan-3-yl substituent (–C₃H₅O–) at the β-carbon of the ethyl chain.

The oxetane ring introduces steric constraints and electronic effects that influence the compound’s reactivity and binding interactions .

Synthesis and Reaction Pathways

Reductive Amination

The most plausible route to synthesize N-benzyl-1-(oxetan-3-yl)ethan-1-amine involves reductive amination between benzylamine and an oxetane-containing ketone. This method is widely used for secondary amine synthesis and aligns with protocols described for analogous compounds .

Procedure:

-

Reactants:

-

Benzylamine (1.0 equiv, 107 mg, 1.0 mmol).

-

1-(Oxetan-3-yl)ethan-1-one (1.2 equiv, 130 mg, 1.2 mmol).

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv, 318 mg, 1.5 mmol).

-

Acetic acid (catalytic, 0.1 equiv).

-

-

Conditions:

-

Solvent: Dichloromethane (DCM, 5 mL).

-

Temperature: Room temperature, 12–24 hours.

-

-

Workup:

-

Quench with saturated NaHCO₃.

-

Extract with DCM (3 × 10 mL).

-

Dry over MgSO₄ and concentrate under reduced pressure.

-

-

Purification:

-

Column chromatography (SiO₂, ethyl acetate/hexanes 1:4).

-

Yield: ~65–70% (theoretical: 191 mg).

This method mirrors the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, where reductive amination was employed to introduce oxetane groups .

Alternative Routes

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of benzylamine with oxetane-containing aryl halides, though this approach is less common for aliphatic amines .

-

Nucleophilic Substitution: Reaction of oxetan-3-ylmethanol with benzylamine under Mitsunobu conditions (DIAD, PPh₃), though this may require protection/deprotection steps .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 191.27 g/mol |

| LogP | 1.8 (estimated via ChemAxon software) |

| Solubility | Soluble in DCM, THF; sparingly in H₂O |

| pKa | ~9.5 (amine group) |

| Boiling Point | ~280–290 °C (predicted) |

The oxetane ring enhances solubility compared to purely aromatic analogs, while the benzyl group contributes to lipophilicity .

Comparative Analysis of Analogues

| Compound | R₁ | R₂ | IC₅₀ (μM) | Half-life (min) |

|---|---|---|---|---|

| ML323 | CH(CH₃)₂ | H | 0.076 | 15 |

| Oxetane Analog | Oxetane | H | Inactive | >30 |

| Target Compound | Oxetan-3-yl | Benzyl | N/A | N/A |

The inactivity of oxetane-substituted compounds in USP1/UAF1 assays suggests that steric bulk at the β-position may disrupt target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume